Cas no 1013799-26-2 (3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole)

3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- 3-benzylsulfanyl-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole
- 4H-1,2,4-Triazole, 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-5-[(phenylmethyl)thio]-
- AKOS024487980
- 3-(benzylthio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- F5003-0485
- SR-01000919742
- 1013799-26-2
- SR-01000919742-1
-
- Inchi: 1S/C17H21N5OS/c1-4-22-11-14(16(20-22)23-5-2)15-18-19-17(21(15)3)24-12-13-9-7-6-8-10-13/h6-11H,4-5,12H2,1-3H3
- InChI Key: XUJXSDWDHUYNMC-UHFFFAOYSA-N
- SMILES: N1=C(SCC2=CC=CC=C2)N(C)C(C2=CN(CC)N=C2OCC)=N1
Computed Properties
- Exact Mass: 343.14668148g/mol
- Monoisotopic Mass: 343.14668148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 83.1Ų
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5003-0485-10μmol |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-50mg |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-5mg |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-30mg |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-5μmol |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-20mg |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-20μmol |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-1mg |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-3mg |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5003-0485-15mg |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |
1013799-26-2 | 15mg |
$89.0 | 2023-09-10 |
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
Introduction to 3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole (CAS No. 1013799-26-2) and Its Emerging Applications in Chemical Biology
3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole, identified by its CAS number 1013799-26-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the triazole class, a heterocyclic scaffold widely recognized for its biological activity and therapeutic potential. The presence of multiple functional groups, including a benzylsulfanyl moiety and an ethoxy-substituted pyrazole ring, contributes to its diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The benzylsulfanyl group in the molecular structure of this compound introduces a sulfur atom that can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for modulating binding affinity and selectivity. Additionally, the 3-ethoxy-1-ethyl substitution on the pyrazole ring enhances the compound's solubility and bioavailability, key factors in pharmaceutical development. These structural attributes have positioned this molecule as an attractive scaffold for designing novel bioactive agents.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their extensive pharmacological properties. Among these, triazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The compound in question, 3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole, has been explored for its potential role in modulating biological pathways associated with diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that this molecule may interfere with key signaling pathways by inhibiting enzymes or binding to specific protein targets.
One of the most compelling aspects of this compound is its ability to interact with biological systems through multiple mechanisms. The pyrazole ring, a well-documented pharmacophore, has been shown to exhibit significant activity against various diseases. In particular, derivatives of pyrazole have been investigated for their antitumor properties, with some compounds demonstrating efficacy in preclinical models. The addition of an ethyl group at the 1-position of the pyrazole ring further enhances its bioactivity by improving metabolic stability and reducing toxicity.
The molecular structure of 3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole also incorporates a methyl group at the 4-position of the triazole ring, which can influence electronic properties and binding interactions. This modification has been strategically employed in medicinal chemistry to optimize drug-like properties such as lipophilicity and metabolic stability. The combination of these structural features makes this compound a versatile tool for exploring new therapeutic strategies.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in understanding how this compound interacts with biological targets. These simulations have revealed potential binding sites on proteins associated with cancer cell proliferation and survival, suggesting that this molecule may disrupt critical cellular processes.
Furthermore, the use of high-throughput screening (HTS) technologies has accelerated the discovery process by allowing researchers to test thousands of compounds against various biological assays simultaneously. The inclusion of 3-(benzylsulfanyl)-5-(3-ethoxy-1-ethyl -1H-pyrazol -4 -yl)-4-methyl -4H -1 ,2 ,4 -triazole in these screens has yielded promising hits that warrant further investigation. These hits have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. However, modern synthetic methodologies have made it possible to construct such molecules efficiently and in high yields. Techniques such as multi-step organic synthesis combined with catalytic transformations have been employed to introduce the necessary functional groups while maintaining structural integrity. These advancements have not only facilitated the production of this compound but also opened doors for synthesizing analogues with tailored properties.
In conclusion,3-(benzylsulfanyl)-5-(3 -ethoxy -1 -ethyl -1 H -pyrazol -4 -yl) - 4-methyl - 4 H - 1 ,2 , 4-triazole (CAS No. 1013799 -26 -2) represents a significant advancement in chemical biology and drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable asset for developing novel therapeutic agents. As research continues to uncover new applications for this compound,it is likely that it will play an increasingly important role in addressing unmet medical needs.
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